
2-Methyl-5-phenyl-3-(trifluoromethyl)pent-2-en-4-ynenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-phenyl-3-(trifluoromethyl)pent-2-en-4-ynenitrile is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a phenyl ring, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-phenyl-3-(trifluoromethyl)pent-2-en-4-ynenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl ring and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
2-Methyl-5-phenyl-3-(trifluoromethyl)pent-2-en-4-ynenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity .
Mécanisme D'action
The mechanism of action of 2-Methyl-5-phenyl-3-(trifluoromethyl)pent-2-en-4-ynenitrile involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes, while the nitrile group can form strong interactions with target proteins or enzymes. These interactions can modulate the activity of specific pathways, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-[3-(trifluoromethyl)phenyl]acetate: Another compound with a trifluoromethyl group, used in similar applications.
(S)-alpha,alpha-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol: A compound with multiple trifluoromethyl groups, used in organic synthesis.
Uniqueness
2-Methyl-5-phenyl-3-(trifluoromethyl)pent-2-en-4-ynenitrile is unique due to its combination of a trifluoromethyl group, a phenyl ring, and a nitrile group. This combination provides distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
201225-65-2 |
|---|---|
Formule moléculaire |
C13H8F3N |
Poids moléculaire |
235.20 g/mol |
Nom IUPAC |
2-methyl-5-phenyl-3-(trifluoromethyl)pent-2-en-4-ynenitrile |
InChI |
InChI=1S/C13H8F3N/c1-10(9-17)12(13(14,15)16)8-7-11-5-3-2-4-6-11/h2-6H,1H3 |
Clé InChI |
ZOVXDQBECOOWPK-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C#CC1=CC=CC=C1)C(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


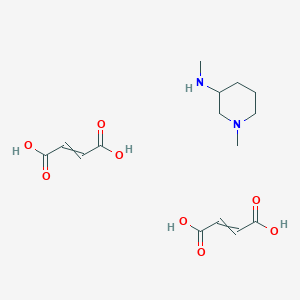
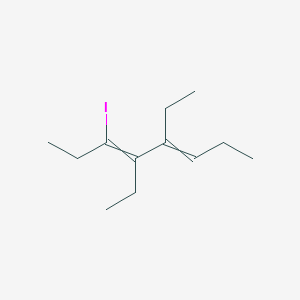
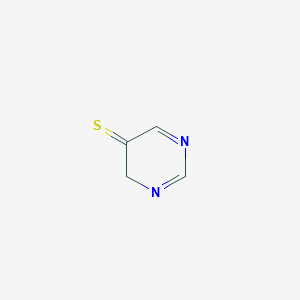
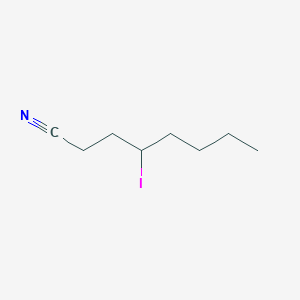
![1-{4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]phenyl}ethan-1-one](/img/structure/B12568675.png)

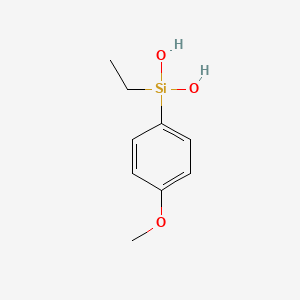
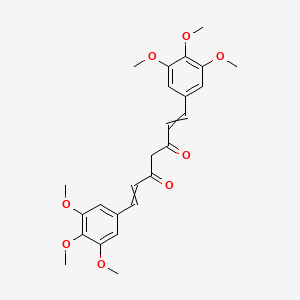
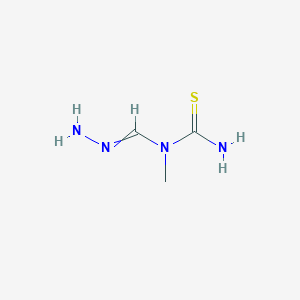
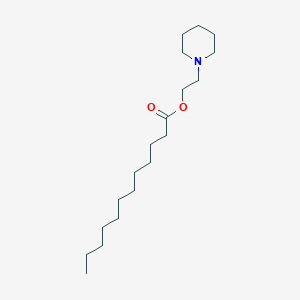
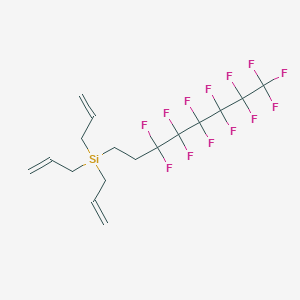
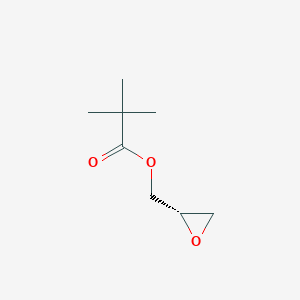
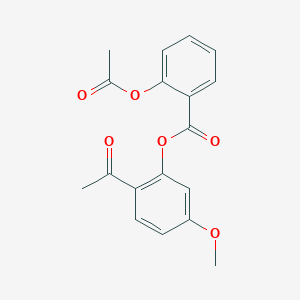
![1-Oxaspiro[2.6]nonane, 4-(3-butenyl)-](/img/structure/B12568742.png)
